molecular formula C13H10N4O2 B13871140 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline

4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline

Cat. No.: B13871140
M. Wt: 254.24 g/mol
InChI Key: BUKZMNZQCWEXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and an aniline group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline involves the inhibition of kinase activity, particularly FGFRs. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline: Similar structure but with an amino group instead of a nitro group.

    4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline

InChI

InChI=1S/C13H10N4O2/c14-10-3-1-8(2-4-10)12-6-9-5-11(17(18)19)7-15-13(9)16-12/h1-7H,14H2,(H,15,16)

InChI Key

BUKZMNZQCWEXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=CC(=CN=C3N2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.